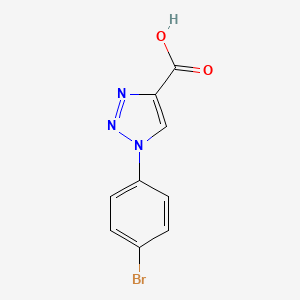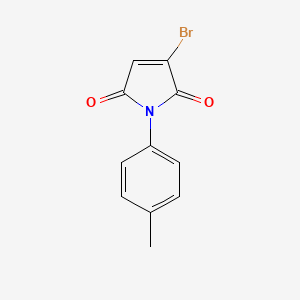
1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
Descripción general
Descripción
1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene, also known as CFN-TMB, is a synthetic molecule of the benzene family. It is a colorless, non-volatile solid at room temperature and has a melting point of -30°C to -35°C. CFN-TMB has a wide range of applications in the pharmaceutical and chemical industries. It is used as a starting material in the synthesis of active pharmaceutical ingredients (APIs) and as an intermediate in the production of various industrial chemicals. Additionally, CFN-TMB is used in the research and development of new drugs and in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Nucleophilic Aromatic Substitution and Synthesis of Fluorinated Benzene Derivatives : Javier Ajenjo et al. (2016) detailed the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene through various methods and its subsequent reactions. This research highlights the potential of such compounds for further chemical transformations, including nucleophilic aromatic substitution reactions that afford novel benzene derivatives with specific substitution patterns (Ajenjo et al., 2016).
Electrophilic Aromatic Substitution and Fluorination Techniques : R. Banks et al. (2003) reported the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate and its use as a reagent for the quantitative fluorination of aromatic substrates. This study underscores the applicability of fluorinated benzene derivatives in electrophilic aromatic substitution reactions, facilitating the introduction of fluorine into aromatic systems (Banks et al., 2003).
Materials Science and Polymer Chemistry
- Development of Fluorinated Polyimides : K. Xie et al. (2001) explored the synthesis of soluble fluoro-polyimides by reacting a fluorine-containing aromatic diamine with aromatic dianhydrides. The study demonstrates the use of fluorinated benzene derivatives in creating high-performance materials, notable for their thermal stability and low moisture absorption, which are critical properties for various applications in the electronics and aerospace industries (Xie et al., 2001).
Propiedades
IUPAC Name |
1-chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSHRLNTFMMNIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652291 | |
| Record name | 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene | |
CAS RN |
914225-55-1 | |
| Record name | 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(3-Bromophenyl)amino]propanenitrile](/img/structure/B1517241.png)

![3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine](/img/structure/B1517250.png)
![6-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1517251.png)
![1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B1517252.png)
![4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1517254.png)



![3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B1517260.png)